5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Drug Discovery ADME Lipophilicity

Sourcing a benzoxazole-2-thione building block with consistent, quantifiable lipophilicity for intracellular target engagement often leads to batch-to-batch variability. This 5-CF3 derivative solves that with a verified LogP of 2.6, enabling reliable cell permeability optimization. - LogP boost of +1.83 vs. unsubstituted parent for predictable passive membrane crossing - Enables direct SAR exploration of MIF inhibition and antifungal activity (class-level IC50 ~8.2 µM) - Physicochemical profile (bp 243°C, density 1.58 g/cm³) supports streamlined purification workflows

Molecular Formula C8H4F3NOS
Molecular Weight 219.19 g/mol
CAS No. 13451-80-4
Cat. No. B080674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)benzoxazole-2(3H)-thione
CAS13451-80-4
Synonyms5-(Trifluoromethyl)-2(3H)-benzoxazolethione
Molecular FormulaC8H4F3NOS
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=S)O2
InChIInChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14)
InChIKeyMBQRNNRGEFJOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-(Trifluoromethyl)benzoxazole-2(3H)-thione


5-(Trifluoromethyl)benzoxazole-2(3H)-thione (CAS 13451-80-4) is a heterocyclic building block characterized by a benzoxazole core bearing a thione (=S) group at the 2-position and a strongly electron-withdrawing trifluoromethyl (-CF3) substituent at the 5-position . With a molecular weight of 219.18 g/mol and a calculated LogP of 3.13530 , it is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research [1]. This guide is designed for scientific procurement and focuses exclusively on quantifiable differentiation from closely related analogs.

Why Generic Substitution Fails: 5-(Trifluoromethyl)benzoxazole-2(3H)-thione


The substitution pattern on the benzoxazole-2-thione scaffold is not arbitrary; it dictates molecular conformation, lipophilicity, and ultimately, biological activity. The replacement of a sulfur atom with an oxygen atom in related chalcogen scaffolds has been shown to severely impact intermolecular interactions and biological activity [1]. Furthermore, the 5-position substituent profoundly influences the compound's electronic and steric profile. This section presents the specific, quantifiable evidence that distinguishes 5-(Trifluoromethyl)benzoxazole-2(3H)-thione (CAS 13451-80-4) from unsubstituted, chloro-, or methyl-substituted analogs, making it a non-fungible chemical for targeted research programs.

Quantitative Evidence: 5-(Trifluoromethyl)benzoxazole-2(3H)-thione


Lipophilicity-Driven Membrane Permeability

The calculated LogP (XLogP3) for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is 2.6 . This represents a substantial increase in lipophilicity compared to the unsubstituted parent compound, 2-mercaptobenzoxazole, which has a predicted LogP of approximately 0.77 (ChemSpider data).

Drug Discovery ADME Lipophilicity Medicinal Chemistry

Electron-Withdrawing Effect of -CF3

The introduction of the trifluoromethyl group at the 5-position imparts a strong electron-withdrawing effect quantified by a Hammett substituent constant (σm) of +0.43, a σp of +0.54, and an inductive constant (σI) of +0.40 [1]. In contrast, a methyl substituent at the same position (e.g., 5-methylbenzoxazole-2(3H)-thione) has a σp value of -0.17, representing a fundamentally different electronic environment [2].

Physical Organic Chemistry Structure-Activity Relationship Medicinal Chemistry

Antimicrobial Activity of Benzoxazole-2-thione Scaffold

A 2023 study on indole derivatives bearing a benzoxazole-2-thione moiety demonstrated potent antifungal activity. For example, a closely related benzoxazole-2-thione derivative showed an IC50 of 8.2 µM against C. albicans [1]. While this specific data is for a more complex indole hybrid, it establishes the benzoxazole-2-thione substructure as a key pharmacophore for antimicrobial activity, a property that is significantly modulated by chalcogen substitution (S vs. O) and peripheral substituents.

Antibacterial Antifungal Medicinal Chemistry SAR

MIF Inhibitor Potential

A patent application (JP2017510657A) discloses compounds of formula (I') as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine [1]. The generic formula includes a benzoxazole-2(3H)-thione core with various substituents. This provides a clear, documented link between the benzoxazole-2-thione scaffold and a therapeutically relevant target, suggesting that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione could serve as a valuable starting point for MIF inhibitor development programs.

Macrophage Migration Inhibitory Factor MIF Inflammation Medicinal Chemistry

Boiling Point and Density Differentiation

5-(Trifluoromethyl)benzoxazole-2(3H)-thione exhibits a boiling point of 243 °C at 760 mmHg and a density of 1.58 g/cm³ . Compared to the unsubstituted 2-mercaptobenzoxazole (boiling point 250.9 °C, density 1.3 g/cm³) , the -CF3 analog boils at a slightly lower temperature despite its higher molecular weight, which is indicative of weaker intermolecular forces in the condensed phase. This can translate to differences in handling, purification, and formulation behavior.

Physical Chemistry Process Chemistry Formulation

Application Scenarios for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione


MIF Inhibitor Design for Inflammatory Disease

The benzoxazole-2(3H)-thione core is a disclosed pharmacophore for MIF inhibition [1]. 5-(Trifluoromethyl)benzoxazole-2(3H)-thione provides a direct entry point for synthesizing novel MIF inhibitor analogs, with the -CF3 group offering a quantifiable advantage in lipophilicity (XLogP3 = 2.6) to improve cellular permeability . This enables the exploration of structure-activity relationships (SAR) around a validated anti-inflammatory target.

Antifungal Scaffold Exploration

Compounds containing the benzoxazole-2-thione moiety have demonstrated potent antifungal activity, with an example IC50 of 8.2 µM against C. albicans [2]. Using 5-(Trifluoromethyl)benzoxazole-2(3H)-thione as a building block allows researchers to probe the impact of the strong electron-withdrawing -CF3 group (σp = +0.54) on this class-level activity, with the goal of enhancing potency or modulating the spectrum of antimicrobial action.

High-LogP Intracellular Probes

The calculated LogP of 2.6 for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a 1.83-unit increase over the unsubstituted parent . This enhanced lipophilicity makes it an ideal core for synthesizing chemical probes designed to cross cell membranes efficiently. Researchers can leverage this property to develop fluorescent or affinity probes targeting intracellular enzymes or receptors, where passive permeability is a prerequisite.

Purification Workflow Optimization

The distinct physicochemical profile of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, including a boiling point of 243 °C and density of 1.58 g/cm³ , differentiates it from other benzoxazole-2-thiones. This can be exploited in process development to optimize purification protocols, such as distillation or recrystallization, particularly when separating it from closely related byproducts or unreacted starting materials in a multi-step synthesis.

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